molecular formula H2O13S3Sc2 B3178010 Scandium(III) sulfate hydrate CAS No. 33849-58-0

Scandium(III) sulfate hydrate

Cat. No.: B3178010
CAS No.: 33849-58-0
M. Wt: 396.1
InChI Key: KIQVPLYNCRMUIJ-UHFFFAOYSA-H
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Description

Scandium(III) sulfate hydrate is a chemical compound with the formula Sc₂(SO₄)₃·xH₂O. It is the scandium salt of sulfuric acid and typically appears as white hygroscopic crystals or powder . This compound is known for its solubility in water and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandium(III) sulfate hydrate can be synthesized by reacting scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with sulfuric acid (H₂SO₄). The general reaction is as follows: [ \text{Sc(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Sc}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, scandium is often recovered as a by-product from the extraction of other metals such as aluminum, titanium, and rare earth elements. The recovery process typically involves acid leaching of bauxite residue (red mud) followed by solvent extraction or ion exchange methods to isolate scandium .

Chemical Reactions Analysis

Types of Reactions

Scandium(III) sulfate hydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: Scandium typically exists in the +3 oxidation state, making it resistant to further oxidation. Reduction reactions are less common.

    Substitution: Scandium(III) sulfate can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions

    Oxidation: Not commonly applicable due to scandium’s stable +3 oxidation state.

    Reduction: Rarely occurs under standard conditions.

    Substitution: Reactions with other acids or bases can lead to the formation of different scandium salts.

Major Products Formed

    Scandium Hydroxide: Formed when scandium sulfate reacts with a strong base.

    Scandium Oxide: Can be obtained by thermal decomposition of scandium sulfate.

Scientific Research Applications

Scandium(III) sulfate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of scandium(III) sulfate hydrate involves its interaction with water molecules and other ligands. In aqueous solutions, scandium ions form hydrated complexes, such as [Sc(H₂O)₆]³⁺. These complexes can participate in various biochemical and chemical processes, influencing the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Yttrium(III) sulfate: Similar in chemical behavior due to its position in the periodic table.

    Lanthanum(III) sulfate: Shares similar properties but has a larger ionic radius.

    Aluminum(III) sulfate: Chemically similar but differs in ionic radius and coordination chemistry.

Uniqueness

Scandium(III) sulfate hydrate is unique due to its smaller ionic radius compared to yttrium and lanthanum, leading to distinct coordination chemistry and reactivity. Its ability to form stable complexes with various ligands makes it valuable in catalysis and material science .

Properties

IUPAC Name

scandium(3+);trisulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.H2O.2Sc/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQVPLYNCRMUIJ-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O13S3Sc2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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